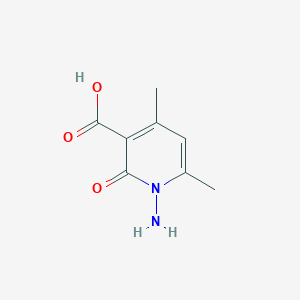

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (1-AMDOPCA) is a heterocyclic compound that is widely used in organic synthesis and as a biochemical reagent. It is a valuable building block for the synthesis of a variety of biologically active molecules, including drugs, agrochemicals, and pharmaceuticals. 1-AMDOPCA is also used in various biochemical applications, such as enzyme inhibition, protein binding, and DNA/RNA labeling. In

科学的研究の応用

Synthesis and Structural Characterization

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid serves as a precursor or intermediate in the synthesis of various heterocyclic compounds, which are of interest due to their potential applications in medicinal chemistry and materials science. For instance, it has been used in the preparation of novel 1,2,4-oxadiazole heterocyclic compounds that exhibit potential hypertensive activity. The synthesis involves the treatment of ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate with aqueous ammonia, followed by subsequent chemical modifications to introduce the oxadiazole moiety (Kumar & Mashelker, 2007). Similarly, the compound has been used to synthesize a variety of pyridine and pyrimidine derivatives, which were then evaluated for their anti-microbial activities. Some of these derivatives showed significant antibacterial and antifungal effects, suggesting their potential use in developing new antimicrobial agents (Khidre, Abu‐Hashem, & El‐Shazly, 2011).

Catalysis and Peptide Coupling

In the field of peptide synthesis, 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid-related compounds have been explored as catalysts for peptide coupling reactions. These reactions are crucial for the synthesis of peptides and proteins, which have wide applications in drug development and biochemical research. The use of pyridine N-oxide derivatives in these coupling reactions minimizes racemization, making the process highly efficient and selective for the desired peptide products (Shiina et al., 2008).

Photophysical Studies and Material Science

Compounds derived from 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid have been investigated for their photophysical properties. For example, the synthesis and characterization of novel compounds with potential applications in optoelectronic devices have been reported. These studies involve detailed analysis using techniques such as FTIR, Raman spectroscopy, and DFT calculations to understand the electronic structures and optical properties of these compounds, which could lead to their application in photovoltaic cells, LEDs, and other optoelectronic components (Roushdy et al., 2019).

特性

IUPAC Name |

1-amino-4,6-dimethyl-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-3-5(2)10(9)7(11)6(4)8(12)13/h3H,9H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPHVNBBMSIBDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[N-(2-hydroxyethyl)-beta-alanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B505629.png)

![3-(Trifluoromethyl)benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B505630.png)

![2-[4-(diphenylmethyl)piperazin-1-yl]-N-(2-ethyl-3-methylquinolin-4-yl)acetamide](/img/structure/B505632.png)

![3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-N-[(4-propan-2-yloxyphenyl)methyl]propan-1-amine](/img/structure/B505635.png)

![N-[4-(diethylamino)phenyl]-2-fluorobenzamide](/img/structure/B505639.png)

![6-Amino-4-(2-bromophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505642.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505643.png)

![6-Amino-4-(4-bromophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505644.png)

![6-Amino-3-(4-methylphenyl)-4-(4-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505648.png)

![2-[butyl(methyl)amino]-N-[2-(dimethylamino)-4-quinolinyl]acetamide](/img/structure/B505650.png)

![4,6-dimethyl-2-oxo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-2H-pyran-5-carboxamide](/img/structure/B505651.png)